This compound can be classified as:
The synthesis of 6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions that may include:
For example, one method reported involves a four-component reaction that utilizes an α-chloroketone, an aliphatic isocyanate, and an aromatic amine under palladium catalysis to yield similar pyrimidine derivatives .
The molecular formula for 6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione is . Key features of its structure include:
This structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its configuration and conformation.
6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for various applications in medicinal chemistry.
The mechanism of action for compounds like 6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione often involves interactions with biological targets such as enzymes or receptors. For instance:
Biochemical assays are typically employed to evaluate these interactions and determine efficacy.
The physical and chemical properties of 6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione include:
These properties influence its behavior in biological systems and its suitability for various applications.
6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione has potential applications in:
Research continues to explore its full potential in these areas, highlighting its versatility as a chemical entity.
The pyrimidine-2,4(1H,3H)-dione scaffold (uracil derivative) represents a privileged structure in medicinal chemistry, with 6-chloro substitutions serving as key intermediates for nucleoside analogues and antibacterial agents. Chlorinated pyrimidinediones enable selective nucleophilic displacement reactions, facilitating the development of compounds with tailored biological activities. Early derivatives like 6-chloro-3-methyluracil (CAS: 4318-56-3) and 6-chloro-1,3-dimethyluracil (CAS: 6972-27-6) established foundational structure-activity relationships (SAR), demonstrating that halogenation at C6 enhances electrophilicity and bioavailability [1] [5] [8]. Research on analogues such as 6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione (CAS: 887581-47-7) further revealed that N-3 alkyl chains modulate antibacterial potency by influencing membrane penetration and target binding [3].
Modern developments leverage these scaffolds to create dual-targeting therapeutics. Studies on pyrimidine-triazole conjugates demonstrate significant glycosidase inhibition (e.g., 34.6–47.4% α-glucosidase inhibition), validating the 6-chloro-pyrimidinedione core as a versatile pharmacophore for disrupting bacterial enzyme systems [7]. The introduction of diverse N-3 substituents—methyl, isopropyl, or cyclohexyl—systemically tunes electronic properties and steric bulk, directly correlating with antimicrobial efficacy [3] [6].
Table 1: Evolution of Pyrimidine-2,4-dione Derivatives in Antibacterial Research
| Compound Name | CAS Number | N-3 Substituent | Molecular Weight (g/mol) | Key Advancement |
|---|---|---|---|---|
| 6-Chloropyrimidine-2,4(1H,3H)-dione | 4270-27-3 | H | 146.53 | Parent scaffold for nucleoside analogues |
| 6-Chloro-3-methyluracil | 4318-56-3 | Methyl | 160.57 | Enhanced membrane permeability |
| 6-Chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione | 887581-47-7 | Isopropyl | 188.61 | Improved target binding affinity |
| 6-Chloro-1,3-dimethyluracil | 6972-27-6 | Methyl (N1,N3-di-sub) | 174.59 | Optimized metabolic stability |
| 6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione | 34654-87-0 | Cyclohexyl | 228.68 | Superior steric bulk for enzyme inhibition |
The cyclohexyl group at N-3 of the pyrimidinedione core introduces conformational rigidity and enhanced lipophilicity, critically altering interactions with biological targets. Compared to linear alkyl chains (e.g., methyl or propyl in CID 640846), the bulky cyclohexyl moiety in 6-chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione (CAS: 34654-87-0, C₁₀H₁₃ClN₂O₂) creates unique van der Waals contacts with hydrophobic enzyme pockets, improving binding specificity [6] [8]. This substitution shifts electron density across the pyrimidine ring, as evidenced by altered dipole moments (predicted pKa ≈ -3.53) and solubility profiles, thereby influencing pharmacokinetic behavior [8].
Synthetic methodologies exploit these properties. The compound is synthesized via:
In bioactivity studies, cyclohexyl derivatives exhibit superior glycosidase inhibition compared to smaller alkyl variants. For example, triazole-linked pyrimidinediones with bulky sugars achieve 39.4–47.4% α-glucosidase inhibition by sterically blocking substrate access to catalytic sites [7]. The cyclohexyl group’s equatorial-axial transition capability further enables adaptive binding to fluctuating enzyme conformations, a mechanism less feasible with rigid aromatic or small alkyl groups [5] [6].
Table 2: Impact of N-3 Substituents on Pyrimidinedione Bioactivity
| Substituent | LogP* | Steric Bulk (ų) | Target Binding Affinity | Biological Activity Correlation |
|---|---|---|---|---|
| Methyl | 0.8–1.2 | 23.7 | Moderate | Baseline membrane penetration |
| Isopropyl | 1.5–1.8 | 45.2 | High | Improved enzyme inhibition |
| Cyclohexyl | 2.4–2.9 | 81.3 | Exceptional | Enhanced hydrophobic pocket engagement |
CAS No.: 123334-18-9
CAS No.: 1397-77-9
CAS No.: 151333-45-8
CAS No.: 11104-40-8
CAS No.: 591-81-1